Indobufen
Overview
Description
Indobufen is a platelet aggregation inhibitor . It acts as a reversible cyclooxygenase inhibitor . It is used to prevent coronary and peripheral artery occlusion .
Molecular Structure Analysis
The molecular formula of Indobufen is C18H17NO3 . The molecular weight is 295.34 . The InChI string representation of its structure isInChI=1S/C18H17NO3/c1-2-15(18(21)22)12-7-9-14(10-8-12)19-11-13-5-3-4-6-16(13)17(19)20/h3-10,15H,2,11H2,1H3,(H,21,22)
. Chemical Reactions Analysis
Indobufen is a reversible platelet aggregation inhibitor . It acts by inhibiting the platelet cyclooxygenase enzyme, thereby suppressing thromboxane synthesis .Physical And Chemical Properties Analysis
Indobufen has a molecular weight of 295.34 and a molecular formula of C18H17NO3 . Its density is predicted to be 1.275±0.06 g/cm3 . The melting point is 182-184°C and the boiling point is predicted to be 518.1±50.0 °C . The flash point is 267.1°C .Scientific Research Applications
Antiplatelet and Antithrombotic Applications
Indobufen is a potent inhibitor of platelet aggregation, functioning by reversibly inhibiting the cyclooxygenase enzyme, thereby reducing thromboxane synthesis. It has been evaluated for its efficacy in secondary prevention of thromboembolic complications in patients, including those with or without atrial fibrillation, prevention of graft occlusion after coronary artery bypass graft (CABG) surgery, and in the treatment of intermittent claudication. Studies have demonstrated its effectiveness comparable to warfarin in preventing thromboembolic events in patients with nonrheumatic atrial fibrillation and similar or improved outcomes compared to aspirin in preventing CABG occlusion and enhancing walking capacity in patients with intermittent claudication (Bhana & McClellan, 2001).
Anticoagulant Activities
Research has shown that Indobufen exhibits anticoagulant activities by significantly reducing activated partial thromboplastin time (APTT), prothrombin time (PT), and thrombin time (TT) in animal models. Its mechanism may involve both exogenous and endogenous coagulation systems, suggesting its strong anticoagulant effects comparable to conventional anticoagulants (Liu et al., 2018).
Effects on Platelet Aggregation
A study on healthy volunteers comparing Indobufen and aspirin revealed that Indobufen provides equivalent initial inhibition of platelet aggregation to aspirin, with a faster diminishment of the anti-aggregation effect, highlighting its potential for short-term interventions (Lee et al., 2015).
Impact on Red Blood Cell Deformability
Investigations into the effects of Indobufen on red blood cell deformability have indicated a significant improvement in this parameter among patients with obstructive vascular disease, suggesting a potential benefit beyond its antiplatelet actions (Grasselli et al., 2004).
Applications in Stroke Treatment
The INSURE trial aimed to assess whether Indobufen is non-inferior to aspirin in reducing the risk of new stroke at 3 months in patients with moderate to severe ischaemic stroke, highlighting ongoing research into its applicability in acute care settings (Pan et al., 2022).
Safety And Hazards
Indobufen should be handled with care to avoid contact with skin and eyes . Dust formation and breathing in mist, gas, or vapors should be avoided . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed and personnel should be evacuated to safe areas .
properties
IUPAC Name |
2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-15(18(21)22)12-7-9-14(10-8-12)19-11-13-5-3-4-6-16(13)17(19)20/h3-10,15H,2,11H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDXAULLCROVIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057789 | |
Record name | Indobufen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indobufen | |
CAS RN |
63610-08-2 | |
Record name | Indobufen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63610-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indobufen [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063610082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indobufen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12545 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Indobufen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indobufen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.496 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDOBUFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T9949G4LZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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